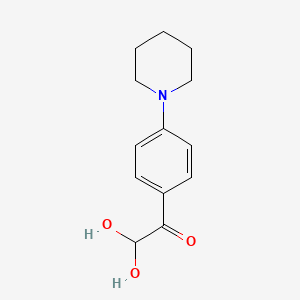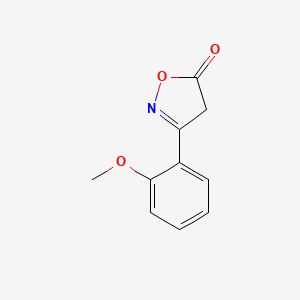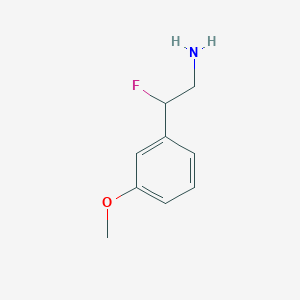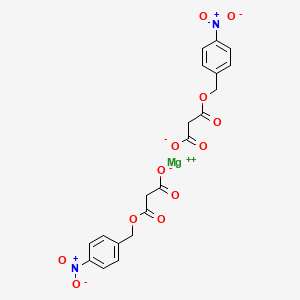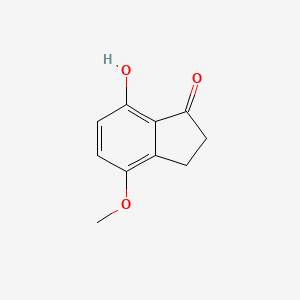
7-Hydroxy-4-methoxy-1-indanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Hydroxy-4-methoxy-1-indanone” is a derivative of 1-indanone . 1-Indanones and their derivatives have been widely used in medicine, agriculture, and natural product synthesis . They have shown potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .
Synthesis Analysis
The synthesis of 1-indanones, including “7-Hydroxy-4-methoxy-1-indanone”, has been described in various studies . More than 100 synthetic methods have been performed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials . The commonly used reaction in this area is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .Molecular Structure Analysis
The molecular formula of “7-Hydroxy-4-methoxy-1-indanone” is C10H10O3 . The structure of 1-indanones, including “7-Hydroxy-4-methoxy-1-indanone”, has been analyzed using electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) .Chemical Reactions Analysis
The chemical reactions of 1-indanones have been studied extensively . For example, the Nazarov reaction is commonly used, which involves the cyclization of α,β-unsaturated ketones .Aplicaciones Científicas De Investigación
1. Annulations involving 1-indanones
- Application Summary: 1-indanones are prominent motifs found in a number of natural products and pharmaceuticals. They occupy an important niche in the chemical landscape due to their easy accessibility and versatile reactivity. Significant advancement has been achieved regarding cyclization of 1-indanone core for the construction of fused- and spirocyclic frameworks .
- Methods of Application: The study involves annulations involving 1-indanones for the construction of fused- and spirocyclic frameworks. New strategies for synthesis of various carbocyclic as well as heterocyclic skeletons are demonstrated .
- Results or Outcomes: Several reactions provide biologically relevant compounds and natural products, such as plecarpenene/plecarpenone, swinhoeisterol A, cephanolides A–D, diptoindonesin G and atlanticone C .
2. Energetic Effects in Methyl- and Methoxy-Substituted Indanones
- Application Summary: This study focuses on the energetic properties of 2-methyl-, 3-methyl-, 4-methoxy- and 5-methoxy-indanones. The energetic study of different isomers intends to rationalize possible relationships involving the crystalline structure, thermodynamic properties and electronic effects of the molecules .
- Methods of Application: The combustion and sublimation/vaporization enthalpies were determined via combustion calorimetry and Calvet microcalorimetry, respectively. The enthalpy of sublimation of 5-methoxy-indanone was also derived via Knudsen effusion .
- Results or Outcomes: The presence of a methoxy group contributes to a decrease in the gas-phase enthalpy of formation, of about 153 kJ·mol −1, whereas in the case of a methyl group, the corresponding value is c.a. 35 kJ·mol −1 .
3. Biocatalysed Oxidation Reaction
- Application Summary: 4-Methoxy-1-indanone is suitable for use in the comparative study of the effect of different substituents on various benzo-fused ketones on the reaction kinetics by studying the biocatalysed oxidation reaction .
- Methods of Application: The study involves the assembly of 1-indanones, aromatic aldehydes, acetophenones, and NH4OAc to obtain a library of hydroxy- and halogenated 2,4-diphenylindeno .
- Results or Outcomes: The study provides insights into the effects of different substituents on the reaction kinetics of biocatalysed oxidation reactions .
4. Antitumor Agents
- Application Summary: Aurone and indanone derivatives, including 4-Methoxy-1-indanone, have been synthesized and evaluated as potential antitumor agents . These compounds were tested against four tumor cells (HELA, HT-29, A549, and HepG2) through MTT assays .
- Methods of Application: The study involves the synthesis of seventy-five compounds via bioisostere and scaffold hopping strategy . These compounds were then submitted to inhibitory activities evaluation against four tumor cells .
- Results or Outcomes: Thirty compounds showed moderate to good antitumor activity. Among them, five compounds had achieved a comparable efficiency to the positive control DOX (Doxorubicin) against HT-29 cell lines .
5. Biocatalysed Oxidation Reaction
- Application Summary: 4-Methoxy-1-indanone is suitable for use in the comparative study of the effect of different substituents on various benzo-fused ketones on the reaction kinetics by studying the biocatalysed oxidation reaction .
- Methods of Application: The study involves the synthesis of isomeric mixture of oximes .
- Results or Outcomes: The study provides insights into the effects of different substituents on the reaction kinetics of biocatalysed oxidation reactions .
6. Antiviral and Antibacterial Agents
- Application Summary: 1-indanone derivatives have been studied extensively for their potential applications as antiviral and antibacterial agents .
- Methods of Application: The study involves the synthesis and testing of various 1-indanone derivatives for their antiviral and antibacterial properties .
- Results or Outcomes: The results of these studies have opened up new possibilities for the use of 1-indanone derivatives in the treatment of viral and bacterial infections .
7. Cardiovascular Drugs
- Application Summary: 1-indanone derivatives have been explored for their potential use as cardiovascular drugs .
- Methods of Application: The study involves the synthesis and testing of various 1-indanone derivatives for their effects on the cardiovascular system .
- Results or Outcomes: These studies have shown promising results, suggesting that 1-indanone derivatives could be used in the development of new cardiovascular drugs .
Safety And Hazards
Propiedades
IUPAC Name |
7-hydroxy-4-methoxy-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-9-5-4-8(12)10-6(9)2-3-7(10)11/h4-5,12H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDPFEVASSGTHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC(=O)C2=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541089 |
Source


|
| Record name | 7-Hydroxy-4-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-4-methoxy-1-indanone | |
CAS RN |
98154-04-2 |
Source


|
| Record name | 7-Hydroxy-4-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

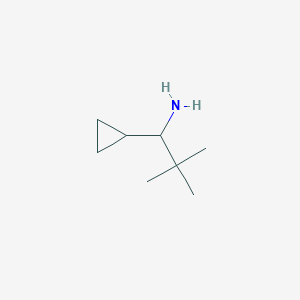
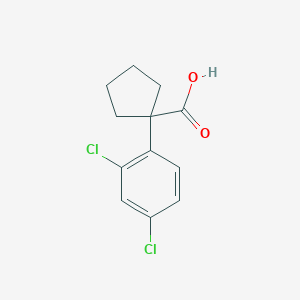
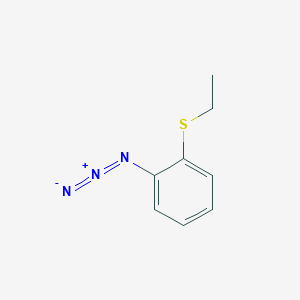
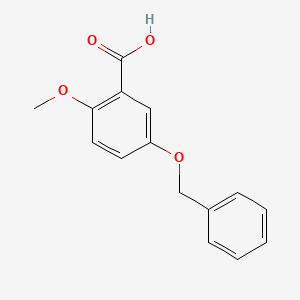
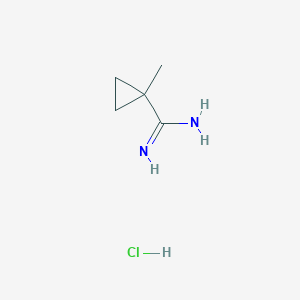
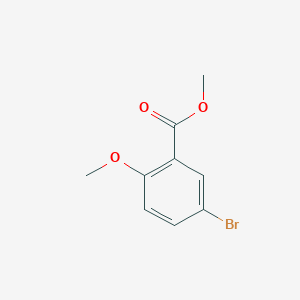
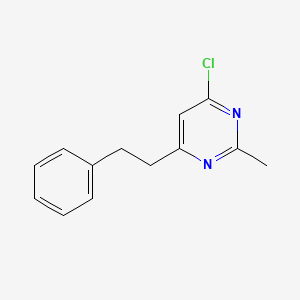
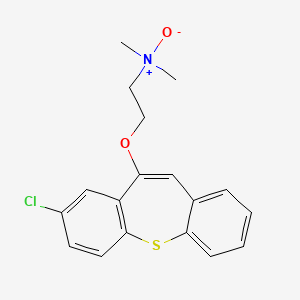
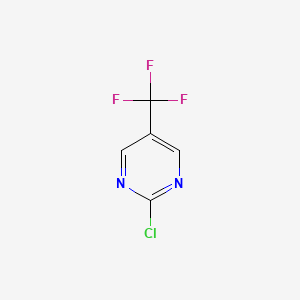
![4-[(4-Methoxyphenyl)methoxy]aniline](/img/structure/B1367457.png)
